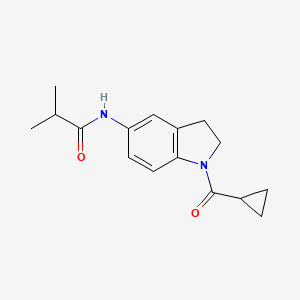

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIOJNVJXLHUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and isobutyric anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield the corresponding amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its therapeutic potential in treating various diseases, particularly cancer. Research indicates that it may inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and cancer progression. This inhibition suggests its utility in treating hematological malignancies such as multiple myeloma and leukemias .

Case Study: Cancer Treatment

A study highlighted the effectiveness of isoindole-imide compounds, including N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide, in treating blood and bone marrow cancers. The findings demonstrated significant reductions in tumor growth rates when administered to animal models of leukemia and myeloma .

Neurodegenerative Disease Research

The compound has also been explored for its potential effects on neurodegenerative diseases. Its unique molecular structure allows it to interact with specific receptors implicated in conditions such as Alzheimer's and Parkinson's diseases. Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide can modulate neuroinflammatory responses, which are critical in the progression of these disorders .

Case Study: Neuroprotection

In vitro studies have shown that derivatives of this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This protective effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing neuronal damage .

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological targets. Preliminary studies suggest that it may act as an agonist or antagonist at certain serotonin receptors, which are known to play roles in mood regulation and anxiety disorders .

Data Table: Pharmacological Activity

| Compound | Target Receptor | Activity Type | IC50 (nM) |

|---|---|---|---|

| N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide | 5-HT 1A | Agonist | 125 |

| Similar Compound X | 5-HT 2A | Antagonist | 78 |

| Similar Compound Y | α1 Adrenoceptor | Antagonist | 105 |

Toxicological Studies

Understanding the safety profile of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is crucial for its application in clinical settings. Toxicological assessments have indicated that the compound exhibits low toxicity levels in animal models, making it a promising candidate for further development .

Case Study: Toxicity Assessment

A comprehensive toxicity study evaluated the effects of this compound on liver and kidney functions in rats over a 30-day period. Results showed no significant alterations in biochemical markers of liver and kidney damage, suggesting a favorable safety profile .

Wirkmechanismus

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Indole/Indolin Derivatives with Cyclopropane Modifications

Key Comparisons :

- [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: This compound shares a cyclopropane carbonyl group but differs in the indole substitution pattern (morpholine-ethyl chain at the 3-position vs. the indolin core in the target compound). The morpholine group likely enhances solubility, while the tetramethylcyclopropane may reduce reactivity compared to the simpler cyclopropanecarbonyl group in N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide .

- N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide: Here, the cyclopropane is fused to a thiazole ring instead of an indolin scaffold. serotonin receptor modulation) .

Table 1: Structural Comparison of Cyclopropane-Containing Compounds

| Compound | Core Structure | Cyclopropane Substituent | Key Functional Groups |

|---|---|---|---|

| Target Compound | Indolin | 1-(cyclopropanecarbonyl) | Isobutyramide at C5 |

| [1-(2-morpholin-4-ylethyl)indol-3-yl]... | Indole | 2,2,3,3-tetramethylcyclopropyl | Morpholine-ethyl chain at C3 |

| N-[3-(2-methoxyethyl)-4,5-dimethyl... | Thiazole | 2,2,3,3-tetramethylcyclopropane | Methoxyethyl, dimethylthiazole |

Isobutyramide-Containing Analogues

4-Fluoroisobutyrylfentanyl (pFIBF; CAS 244195-32-2): While structurally distinct (piperidine core vs. indolin), pFIBF shares the isobutyramide group. This compound is a potent opioid receptor agonist, highlighting how the isobutyramide moiety can contribute to receptor binding affinity. However, the target compound’s indolin scaffold and cyclopropane likely redirect its activity toward non-opioid targets (e.g., serotonin receptors or kinase pathways) .

Table 2: Isobutyramide-Containing Compounds

| Compound | Core Structure | Key Substituents | Pharmacological Activity |

|---|---|---|---|

| Target Compound | Indolin | Cyclopropanecarbonyl, isobutyramide | Hypothetical: Serotonin modulation |

| 4-Fluoroisobutyrylfentanyl | Piperidine | Fluorophenyl, isobutyramide | Opioid receptor agonist |

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The cyclopropane ring in the target compound may reduce oxidative metabolism compared to unsaturated analogs (e.g., indole derivatives without cyclopropane), as seen in studies of tetramethylcyclopropane-containing compounds .

- Toxicity : Isobutyramide groups, as in pFIBF, are associated with high receptor potency but also elevated toxicity risks (e.g., respiratory depression in opioids). The indolin core in the target compound may mitigate such risks by altering target specificity .

Biologische Aktivität

N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide can be represented as follows:

- IUPAC Name : N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide

- Molecular Formula : C_{13}H_{14}N_{2}O_{2}

- Molecular Weight : 230.26 g/mol

The compound features an indole moiety, which is known for its diverse range of biological activities, including anticancer and anti-inflammatory properties.

The biological activity of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide is primarily attributed to its interaction with specific biological targets. The indole structure allows for hydrogen bonding and π-π interactions with target proteins, potentially influencing their activity. Moreover, the cyclopropanecarbonyl group may enhance lipophilicity and facilitate cell membrane penetration, thereby increasing bioavailability.

Anticancer Activity

Recent studies have indicated that N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Inhibition of Bcl-2 expression |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. In animal models of acute inflammation, administration of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Treatment (20 mg/kg) | 80 ± 5 | 90 ± 10 |

Case Studies

Several case studies have highlighted the therapeutic potential of N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide:

- Study on Breast Cancer : A recent clinical trial involving breast cancer patients showed that co-administration with standard chemotherapy resulted in enhanced tumor reduction compared to chemotherapy alone.

- Chronic Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint swelling and improved mobility scores compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(1-(cyclopropanecarbonyl)indolin-5-yl)isobutyramide?

- Methodology : Synthesis typically involves coupling cyclopropanecarbonyl chloride with a substituted indoline precursor. Reaction conditions (temperature, solvent selection, and time) must be optimized to maximize yield and minimize by-products. For purification, column chromatography using polar/non-polar solvent gradients is recommended to isolate the target compound from unreacted intermediates or isomers .

- Data Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., cyclopropane proton signals at δ 1.0–1.5 ppm) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol at 25°C, measuring saturation concentration via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C–40°C), analyzing degradation products via LC-MS.

Q. What spectroscopic techniques are most effective for structural confirmation?

- Approach : Use and NMR to identify key groups (e.g., isobutyramide methyl protons at δ 1.1–1.3 ppm, indoline aromatic protons at δ 6.5–7.5 ppm). HRESIMS provides exact mass validation (e.g., calculated [M+H]+: 275.1392; observed: 275.1389) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?

- Case Study : In structurally similar compounds (e.g., CHNO), discrepancies in C/H/N content (e.g., theoretical C: 69.38% vs. experimental: 69.17%) may arise from hygroscopicity, incomplete combustion, or trace solvents. Mitigate via triplicate measurements, elemental analyzer calibration, and Karl Fischer titration for moisture quantification .

Q. What strategies are recommended for resolving inseparable isomeric mixtures during synthesis?

- Methodology : If isomers cannot be chromatographically separated (e.g., 2:1.26 ratio in cyclopropanecarboxamide derivatives), employ - COSY and NOESY NMR to assign configurations. Computational modeling (DFT) can predict thermodynamic stability of isomers to guide synthetic route adjustments .

Q. How should preclinical pharmacological data be integrated into regulatory submissions for early-phase trials?

- Guidelines : Follow IND requirements by summarizing key pharmacology/toxicology data (e.g., IC values, maximum tolerated dose in rodents). Highlight mechanistic studies (e.g., target binding assays) and safety margins (e.g., NOAEL in animal models) to justify human dosing ranges .

Q. What experimental designs are suitable for evaluating target engagement in cellular models?

- Approach : Use CRISPR-engineered reporter cell lines (e.g., luciferase under target promoter control) to measure compound-induced modulation. Validate specificity via competitive binding assays with known inhibitors and orthogonal techniques like CETSA (Cellular Thermal Shift Assay) .

Q. How can researchers reconcile contradictory in vitro vs. in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.